molecular formula C15H14N2 B1273281 1-Benzyl-1H-indol-5-ylamine CAS No. 26807-73-8

1-Benzyl-1H-indol-5-ylamine

Cat. No. B1273281
CAS RN: 26807-73-8
M. Wt: 222.28 g/mol
InChI Key: UYDNPZLYDODKKA-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-5-ylamine is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in a variety of biological processes as well as in pharmaceutical chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 1-Benzyl-1H-indol-5-ylamine, has been reported using Martius Yellow as a starting material. The key steps include iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation . Another related synthesis involves the thermal Fischer indolization of hydrazones, followed by aromatization and substitution reactions to produce various indole derivatives . These methods highlight the complexity and versatility of indole synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core can significantly affect the compound's properties and reactivity. For example, the X-ray structure analysis of 1,3,5-tris(dimethylamino)benzene, a compound related to the indole structure, shows planar arene rings with puckering of the amino substituents due to steric interactions . This kind of structural information is crucial for understanding the reactivity and potential interactions of indole derivatives like 1-Benzyl-1H-indol-5-ylamine.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including metalation, which is a process where a hydrogen atom is replaced by a metal atom. For example, 1,3,5-tris(dimethylamino)benzene can be metalated with n-butyl-lithium to produce an aryl-lithium compound, which can then be used to synthesize other compounds like phosphane and silane derivatives . These reactions are important for further functionalization of the indole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1-Benzyl-1H-indol-5-ylamine are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of amino groups can increase the basicity of the compound, which may be relevant for its biological activity. Spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR are commonly used to identify and characterize these compounds . These techniques provide detailed information about the molecular structure, which is essential for understanding the compound's properties and potential applications.

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

  • Benzylic Amine Synthesis by Amination (Arylation)

    • This process involves the synthesis of benzylic amines through amination or arylation. It’s an efficient method to produce a variety of arylmethylamines in very good yields .
    • The reaction is mediated by PIFA and NBS and can be performed at ambient temperature within 1 hour .
    • The results show that this method can produce primary aryl-, heteroaryl-, and alkyl amines .
  • Indole Synthesis

    • This process involves the synthesis of indoles, a class of organic compounds that are widely used in medicinal chemistry .
    • The method involves the use of a transition-metal/quinone complex as a catalyst for the aerobic dehydrogenation of 3° indolines to the corresponding indoles .
    • The results show that this method can produce a wide array of N-methylated, N-ethylated, and N-alkylated amines in good yields with wide functional group tolerance .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .
    • These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • The results show that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Benzylic Amine Synthesis by Amination (Arylation)

    • This process involves the synthesis of benzylic amines through amination or arylation. It’s an efficient method to produce a variety of arylmethylamines in very good yields .
    • The reaction is mediated by PIFA and NBS and can be performed at ambient temperature within 1 hour .
    • The results show that this method can produce primary aryl-, heteroaryl-, and alkyl amines .
  • Indole Synthesis

    • This process involves the synthesis of indoles, a class of organic compounds that are widely used in medicinal chemistry .
    • The method involves the use of a transition-metal/quinone complex as a catalyst for the aerobic dehydrogenation of 3° indolines to the corresponding indoles .
    • The results show that this method can produce a wide array of N-methylated, N-ethylated, and N-alkylated amines in good yields with wide functional group tolerance .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .
    • These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • The results show that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Indoles are considered interesting heterocyclic compounds due to their wide range of biological activities . Therefore, the development of new methodologies for the construction of this ever-relevant heteroaromatic ring continues to attract attention . The synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material represents a promising direction for future research .

properties

IUPAC Name

1-benzylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDNPZLYDODKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383269
Record name 1-Benzyl-1H-indol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-indol-5-ylamine

CAS RN

26807-73-8
Record name 1-(Phenylmethyl)-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26807-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-5-nitroindole (0.51 g, 0.02 mol) in a mixture of ethyl acetate (25 ml) and methanol (25 ml) was carefully added to 10% palladium on charcoal (45 mg). The resulting suspension was stirred at room temperature under an atmosphere of hydrogen. When the reaction was complete (indicated by tic or calculated uptake of hydrogen) the suspension was filtered through a pad of Hyflo™, and the filtrate evaporated to dryness to give 5-amino-1-benzylindole (0.40 g, 91%) as an off-white solid; m.p. 66-68° C.; δH [2H6]-DMSO 7.30-7.12 (6H, m, 2-H, 2″-H, 3″-H, 4″-H, 5″-H, 6″-H), 7.08 (1H, d, J 8, 7-H), 6.70 (1H, s, 4-H), 6.49 (1H, d, J 8, 6-H), 6.18 (1H, s, 3-H), 5.28 (2H, s, CH2), 4.38 (2H, br s, NH2).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Soni, T O'Reilly, P Furet, L Muller… - Journal of the …, 2001 - academic.oup.com
… After chromatographic separation on silica gel, 4-(2,6-dichloro-pyrimidin-4-ylamino)-cyclohexanol (11.8 g [0.045 mol]) was treated with 1-benzyl-1H-indol-5-ylamine (8.9 g [0.04 mol]) …
Number of citations: 162 academic.oup.com

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